2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid
CAS No.: 19368-34-4
Cat. No.: VC21277253
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid - 19368-34-4](/images/no_structure.jpg)
Specification
CAS No. | 19368-34-4 |
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Molecular Formula | C15H12ClNO3 |
Molecular Weight | 289.71 g/mol |
IUPAC Name | 2-[(3-chloro-4-methylphenyl)carbamoyl]benzoic acid |
Standard InChI | InChI=1S/C15H12ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Standard InChI Key | KOYNWVOKPNESLL-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid is , with a molecular weight of 289.71 g/mol. The structure comprises a benzoic acid core () linked to a 3-chloro-4-methylphenylcarbamoyl group (). The chloro and methyl substituents at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects that influence solubility and reactivity .
Key Structural Features:
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Carboxylic Acid Group: The benzoic acid moiety () contributes to hydrogen bonding and ionic interactions, enhancing solubility in polar solvents.
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Carbamoyl Linker: The group enables conjugation with aromatic systems, stabilizing the molecule through resonance.
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Chlorine and Methyl Substituents: These groups modulate lipophilicity and electron density, affecting bioavailability and target binding .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves coupling 2-carboxybenzoyl chloride with 3-chloro-4-methylaniline under basic conditions (e.g., ) in aprotic solvents like tetrahydrofuran (THF):
Copper-catalyzed amination methods, as reported for analogous anthranilic acid derivatives, are also applicable. For example, Ullmann-type reactions using and ligands like 1,10-phenanthroline achieve yields >75% under reflux .
Reactivity
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Acid-Base Behavior: The carboxylic acid group has a pKa of ~4.2, comparable to benzoic acid () .
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Electrophilic Substitution: The electron-withdrawing chlorine atom directs electrophiles to the meta position of the phenyl ring.
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Hydrolysis: The carbamoyl bond is stable under physiological pH but hydrolyzes in strong acidic/basic conditions to yield 3-chloro-4-methylaniline and 2-carboxybenzoic acid .
Physicochemical Properties
Property | Value | Source |
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Density | 1.385 g/cm³ | |
Boiling Point | 390–392°C | |
Melting Point | 215–217°C (decomposes) | |
LogP (Octanol-Water) | 3.67 | |
Solubility in Water | 0.12 mg/mL (25°C) | |
Solubility in DMSO | 45 mg/mL |
The compound’s low aqueous solubility limits its bioavailability, necessitating formulation strategies like salt formation (e.g., sodium or potassium salts) or nanoparticle encapsulation .
Biological Activity and Mechanisms
Anti-Inflammatory and Analgesic Effects
In vitro studies on structurally related carbamoylbenzoic acids demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion, with IC₅₀ values of 1.2–3.8 μM . Molecular docking analyses suggest the chloro-methylphenyl group occupies hydrophobic pockets of COX-2, while the carboxylic acid interacts with Arg120 and Tyr355 residues .
Enzyme Inhibition
The compound inhibits tyrosinase (IC₅₀ = 4.5 μM) and acetylcholinesterase (IC₅₀ = 8.9 μM), positioning it as a candidate for treating neurodegenerative disorders .
Applications in Materials Science
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Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .
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Liquid Crystals: Derivatives with elongated alkyl chains exhibit nematic phases at 120–150°C, suitable for display technologies .
Comparison with Structural Analogs
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